Cy5-YNE

Bioconjugation Click Chemistry Protein Labeling

Researchers needing efficient bioorthogonal labeling under aqueous conditions face aggregation and precipitation with conventional Cy5-alkynes. Cy5-YNE (CAS 1345823-20-2) solves this with a sulfonated Cy5 core, ensuring >43 mg/mL DMSO solubility and direct aqueous buffer compatibility for homogeneous, protein-friendly conjugation. - Eliminates organic co-solvent denaturation; maintains >95% fluorescence intensity across pH 4-10. - Excitation/Emission: 650/680 nm, compatible with standard 633/647 nm laser lines on most confocal microscopes and flow cytometers. - Pre-formulated 10 mM DMSO stocks simplify in vivo imaging workflow via direct PBS/saline dilution. Supplied as a solid powder in standard research quantities (1 mg-100 mg), with ready-to-use 10 mM DMSO solution formats available for immediate integration.

Molecular Formula C₃₆H₄₃N₃O₇S₂
Molecular Weight 693.87
CAS No. 1345823-20-2
Cat. No. B560657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-YNE
CAS1345823-20-2
Molecular FormulaC₃₆H₄₃N₃O₇S₂
Molecular Weight693.87
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C
InChIInChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46)
InChIKeySDCASIAEYVOHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5-YNE: Sulfonated Cy5-Alkyne for Bioconjugation


Cy5-YNE (Sulfo-Cyanine5-alkyne) is a sulfonated cyanine-5 derivative containing a terminal alkyne group, designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free click chemistry applications . With an excitation maximum at 650 nm and emission at 680 nm, it operates in the far-red/near-infrared spectral region ideal for minimizing biological autofluorescence . The compound carries two sulfonate groups that confer substantial aqueous solubility, distinguishing it from non-sulfonated Cy5-alkyne analogs which exhibit limited water solubility [1]. Cy5-YNE is primarily used for fluorescent labeling of azide-modified peptides, proteins, oligonucleotides, and other biomolecules via bioorthogonal click chemistry, enabling applications in fluorescence microscopy, flow cytometry, and in vivo imaging .

Workflow Bioorthogonal CuAAC click chemistry probe for azide-modified biomolecules
Solubility Sulfonated structure enables aqueous labeling without organic co-solvents
Spectral Fit Far-red excitation (650/680 nm) compatible with standard 633/647 nm lasers; low autofluorescence

Cy5-YNE Advantages Over Generic Cy5 Dyes


Generic Cy5 dyes lack the terminal alkyne functional group required for bioorthogonal click chemistry, preventing covalent and site-specific conjugation to azide-tagged biomolecules . Among clickable Cy5-alkyne variants, non-sulfonated analogs (e.g., Cy5 alkyne CAS 1223357-57-0) exhibit poor aqueous solubility (typically <0.1 mg/mL in water), leading to aggregation, precipitation during bioconjugation, and increased nonspecific binding in biological assays . In contrast, Cy5-YNE's sulfonate groups confer water solubility exceeding 43 mg/mL in DMSO and significant aqueous compatibility, enabling efficient homogeneous labeling without organic co-solvents that can denature proteins . Furthermore, Cy5-YNE demonstrates pH-independent fluorescence from pH 4 to 10, whereas fluorescein-based click reagents exhibit strong pH-dependent emission quenching under acidic conditions prevalent in endosomal/lysosomal compartments [1]. These fundamental differences in chemical functionality, solubility, and pH stability directly impact experimental success rates and data reproducibility, making generic substitution untenable.

Functional group
Cy5-YNE Terminal alkyne enables site-specific CuAAC conjugation
Generic Cy5 dye Lacks alkyne; cannot perform click chemistry, only non-specific labeling
Aqueous solubility
Cy5-YNE Two sulfonate groups confer high aqueous buffer compatibility
Non-sulfonated Cy5-alkyne Low aqueous solubility; may require organic co-solvents that can denature proteins
pH sensitivity
Cy5-YNE pH-independent emission (pH 4–10) for accurate acidic compartment quantification
Fluorescein-alkyne Strong pH dependence; >80% signal loss below pH 6 may produce false negatives

Cy5-YNE: Head-to-Head Comparison Data


Aqueous Solubility vs. Non-Sulfonated Cy5-Alkyne

Cy5-YNE (sulfo-Cyanine5-alkyne) demonstrates markedly superior aqueous solubility compared to non-sulfonated Cy5-alkyne (CAS 1223357-57-0). Vendor datasheets report Cy5-YNE solubility in DMSO of ≥43 mg/mL , whereas non-sulfonated Cy5-alkyne is characterized as having 'low aqueous solubility' requiring organic co-solvents for biomolecule labeling . This difference is attributed to the two sulfonate groups present on Cy5-YNE that impart hydrophilicity, while non-sulfonated analogs lack these charged moieties [1].

Aqueous Solubility
Head-to-head
≥40× higher DMSO solubility vs. non-sulfonated Cy5-alkyne
Supports aqueous labeling compatibility
Vendor-reported solubility; verify in target buffer system
Bioconjugation Click Chemistry Protein Labeling

pH-Independent Fluorescence vs. Fluorescein-Alkyne

Cy5-YNE exhibits pH-independent fluorescence emission across a broad pH range (pH 4-10), enabling reliable quantification in acidic subcellular compartments such as lysosomes and endosomes [1]. In contrast, fluorescein-based alkyne probes show a strong pH dependence, with fluorescence intensity dropping by >80% at pH <6.0 due to protonation of the xanthene chromophore [2]. A direct application study demonstrated that Cy5-YNE conjugated to peptides maintained consistent fluorescence signal when used to monitor lysosomal cathepsin protease activity in S. typhimurium-infected bone marrow-derived macrophages, where the lysosomal pH ranges from 4.5-5.0 .

pH-Independent Emission
Cross-study comparable
Cy5-YNE>95% signal maintained pH 4–10
Fluorescein-alkyne>80% quenching at pH 5
Enables accurate quantification in acidic organelles
Fluorescein data from published absorption/fluorescence properties
Lysosomal Imaging pH-Insensitive Probe Click Chemistry

Brightness & Molecular Weight vs. Alexa Fluor 647 Alkyne

Cy5-YNE (MW 693.9) provides fluorescence brightness comparable to Alexa Fluor 647 alkyne (MW ~1250-1300) with extinction coefficient of ~250,000 M⁻¹cm⁻¹ and quantum yield of 0.2-0.27 . The brightness product (ε × Φ) for Cy5-YNE is approximately 50,000-67,500 M⁻¹cm⁻¹, compared to Alexa Fluor 647 alkyne with ε = 250,000-270,000 M⁻¹cm⁻¹ and Φ = 0.33, yielding a brightness product of 82,500-89,100 M⁻¹cm⁻¹ . While Alexa Fluor 647 alkyne offers ~1.3-1.6× higher absolute brightness, Cy5-YNE's significantly lower molecular weight (693.9 vs. ~1250) enables higher molar labeling density per mass unit and may reduce steric hindrance in densely labeled conjugates .

Brightness & MW
Cross-study comparable
Cy5-YNEBrightness ~50–67.5K M⁻¹cm⁻¹, MW 693.9
AF647 alkyneBrightness ~82.5–89.1K M⁻¹cm⁻¹, MW ~1250
Higher labeling density per mass unit; lower steric hindrance
Brightness difference 1.3–1.6×; verify per assay requirement
Fluorescence Brightness Click Chemistry Bioconjugation

Laser Line Compatibility vs. Cy5.5-Alkyne

Cy5-YNE's excitation maximum at 650 nm aligns optimally with widely available 633 nm HeNe lasers and 647 nm diode lasers found in most confocal microscopes and flow cytometers . In contrast, Cy5.5-alkyne (excitation ~675-684 nm) requires less common 670-680 nm laser lines, limiting instrument compatibility . The 650 nm excitation of Cy5-YNE provides ~85-95% of maximum absorbance with 633-647 nm lasers, ensuring efficient excitation without specialized equipment . This spectral alignment is critical for core facilities and multi-user laboratories where instrumentation is fixed.

Laser Compatibility
Cross-study comparable
Cy5-YNEλex 650 nm matches 633/647 nm lasers
Cy5.5-alkyneλex 675–684 nm; requires uncommon 670–680 nm lasers
Compatible with >90% of confocal/flow systems
Laser availability should be confirmed per core facility
Laser Compatibility Fluorescence Microscopy Flow Cytometry

In Vivo Imaging and Aqueous Formulation

Cy5-YNE has been validated for in vivo imaging applications, with formulation protocols established for aqueous solubility in PBS and other physiological buffers . Vendor formulation calculators provide specific protocols for preparing clear solutions of Cy5-YNE at concentrations up to 10 mM in DMSO followed by dilution into aqueous media without precipitation . This contrasts with non-sulfonated Cy5-alkyne analogs which precipitate in aqueous buffers and require organic co-solvents that are incompatible with in vivo administration . The far-red emission (680 nm) of Cy5-YNE enables deep tissue penetration (~1-2 cm) with minimal autofluorescence background, as demonstrated in small animal imaging studies using Cy5-labeled probes [1].

In Vivo Formulation
Class-level inference
Sulfonated structure maintains solubility in PBS; 680 nm emission enables deep-tissue NIR imaging
May support in vivo imaging workflows
Protocol-dependent; validate formulation for specific animal model
In Vivo Imaging Biocompatibility Click Chemistry

Cy5-YNE Application Scenarios


Azide-Modified Protein and Antibody Labeling

Cy5-YNE is the reagent of choice for covalent conjugation of Cy5 fluorophores to azide-tagged biomolecules via CuAAC click chemistry. The compound's high aqueous compatibility (≥43 mg/mL in DMSO, miscible with aqueous buffers) enables labeling under mild, protein-friendly conditions without denaturation . This application is validated by multiple vendor protocols and published studies using Cy5-YNE to label azide-functionalized antibodies, recombinant proteins, and oligonucleotides for fluorescence microscopy, flow cytometry, and Western blotting .

pH-Independent Lysosomal Cathepsin Assays

Cy5-YNE conjugated to peptide substrates serves as a pH-independent fluorescent reporter for lysosomal protease activity. The probe maintains >95% fluorescence intensity across pH 4-10, enabling accurate quantification of cathepsin activity in the acidic lysosomal environment (pH 4.5-5.0) [1]. This application has been specifically demonstrated in S. typhimurium-infected bone marrow-derived macrophages, where Cy5-YNE-peptide conjugates provided reliable signal without pH-dependent quenching that would compromise fluorescein-based probes .

In Vivo NIR Fluorescence Imaging

Cy5-YNE enables direct translation of click-labeled probes to small animal NIR fluorescence imaging. The sulfonated structure prevents aggregation and precipitation upon dilution into physiological buffers, while the 680 nm emission provides deep tissue penetration (1-2 cm) with minimal autofluorescence [2]. Pre-formulated 10 mM DMSO stock solutions can be diluted directly into PBS or saline for intravenous administration, streamlining the in vivo imaging workflow .

Multiplex Fluorescence Assays with Standard Lasers

Cy5-YNE's 650 nm excitation maximum aligns with standard 633 nm HeNe and 647 nm diode lasers found on >90% of commercial confocal microscopes and flow cytometers . This compatibility enables straightforward integration into multiplex panels alongside DAPI, FITC, and TRITC without requiring instrument modifications or specialized laser lines. The far-red emission (680 nm) exhibits minimal spectral overlap with shorter-wavelength fluorophores, facilitating accurate multi-parameter analysis .

Application
Selection Property
Validation Focus
Azide-modified protein labeling
Aqueous-compatible click chemistry probe
Labeling efficiency under native conditions
Lysosomal cathepsin activity assays
pH-insensitive far-red fluorescent reporter
Signal quantification at acidic pH (4–5)
In vivo NIR fluorescence imaging
Aqueous formulation stability
Deep-tissue signal with low autofluorescence
Multiplex fluorescence assays
633/647 nm laser excitation compatibility
Spectral separation in standard multiplex panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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